molecular formula C16H14BrN3O3 B11106767 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B11106767
M. Wt: 376.20 g/mol
InChI Key: WCXRESTWAZRRCY-GIJQJNRQSA-N
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Description

2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a benzylidene hydrazine moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the hydrazine moiety can produce amines .

Scientific Research Applications

2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromine atom and hydroxy group may contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C16H14BrN3O3

Molecular Weight

376.20 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C16H14BrN3O3/c1-10-4-2-3-5-13(10)19-15(22)16(23)20-18-9-11-8-12(17)6-7-14(11)21/h2-9,21H,1H3,(H,19,22)(H,20,23)/b18-9+

InChI Key

WCXRESTWAZRRCY-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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